molecular formula C9H20N2 B13219520 Methyl[2-(piperidin-2-YL)propyl]amine

Methyl[2-(piperidin-2-YL)propyl]amine

Cat. No.: B13219520
M. Wt: 156.27 g/mol
InChI Key: HLNLZFOGAQHTOJ-UHFFFAOYSA-N
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Description

Methyl[2-(piperidin-2-YL)propyl]amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a piperidine derivative, it belongs to a class of structures known for their wide range of potential biological activities. Computer-aided evaluations of similar piperidine compounds suggest potential interactions with various enzymes, receptors, and voltage-gated ion channels . This indicates that such substances may be relevant for research in multiple fields, including the development of potential therapies for oncological and central nervous system diseases, as well as investigations into local anesthetic or antiarrhythmic agents . The presence of the piperidine moiety, combined with the methyl and propylamine substituents, makes this compound a valuable building block for designing novel bioactive molecules and for exploring structure-activity relationships in drug discovery projects . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-methyl-2-piperidin-2-ylpropan-1-amine

InChI

InChI=1S/C9H20N2/c1-8(7-10-2)9-5-3-4-6-11-9/h8-11H,3-7H2,1-2H3

InChI Key

HLNLZFOGAQHTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(piperidin-2-YL)propyl]amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 2-(piperidin-2-yl)propanal with methylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon . Another approach involves the alkylation of piperidine with 2-bromo-1-methylpropane in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(piperidin-2-YL)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Methyl[2-(piperidin-2-YL)propyl]amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-(piperidin-2-YL)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with Methyl[2-(piperidin-2-yl)propyl]amine, differing in substituents, heterocycles, or chain lengths:

Compound Name Molecular Formula Key Structural Features Biological Activity/Relevance Reference
3-(Dimethylamino)propylamine C₅H₁₄N₂ Linear propyl chain with dimethylamino Anti-proliferative activity in cancer
3-(Diethylamino)propylamine C₇H₁₈N₂ Propyl chain with diethylamino Reduced selectivity vs. dimethyl analog
Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine C₁₃H₂₈N₂ Branched chain with piperidine and ethyl groups Collision cross-section studies
(2-Methylpropyl)[2-(pyridin-2-yl)ethyl]amine C₁₁H₁₈N₂ Pyridine ring instead of piperidine Unspecified receptor modulation
Alkyl 2-phenyl-2-(piperidin-2-yl)acetate Variable Piperidine-2-yl with ester linkage Dopamine reuptake inhibition (IC₅₀ = 398–6,011 nM)
Key Observations:
  • Heterocycle Size : Piperidine (6-membered ring) derivatives, such as alkyl 2-phenyl-2-(piperidin-2-yl)acetate, show stronger dopamine reuptake inhibition (IC₅₀ = 398.6 nM) compared to azepane (7-membered, IC₅₀ = 4,594 nM) .
  • Substituent Effects: Replacing dimethylamino (e.g., 3-(dimethylamino)propylamine) with bulkier diethylamino groups reduces anti-proliferative activity, likely due to steric hindrance .
  • Aromatic vs. Aliphatic Moieties : Pyridine-containing analogs (e.g., (2-Methylpropyl)[2-(pyridin-2-yl)ethyl]amine) may exhibit distinct electronic properties compared to piperidine-based compounds, influencing receptor interactions .

Pharmacological and Physicochemical Properties

A. Anti-Proliferative Activity :
  • 3-(Dimethylamino)propylamine (9f) and 3-(dimethylamino)propyl(methyl)amine (9h) showed variable anti-head and neck cancer activity, with activity differences attributed to steric and electronic effects of substituents .
  • Morpholinoethylamine (e.g., 2-morpholinoethylamine) derivatives exhibited drastic loss of activity, highlighting the importance of amine group flexibility .
B. Dopamine Reuptake Inhibition :
  • Piperidine-2-yl derivatives (e.g., compound 19 in ) demonstrated 10-fold higher potency (IC₅₀ = 398.6 nM) than piperazine analogs (IC₅₀ = 6,011 nM), emphasizing the role of heterocycle size in target engagement .

Biological Activity

Methyl[2-(piperidin-2-YL)propyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various receptors, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by an amine functional group. Its molecular formula is C9H18N2C_9H_{18}N_2. The structural features that contribute to its biological activity include the piperidine ring, which allows for specific receptor interactions, and the propyl chain that may influence its pharmacokinetics and binding affinity.

The biological activity of this compound primarily stems from its ability to act as a ligand for various receptors involved in neurotransmission. Research indicates that compounds with similar structures often modulate neurotransmitter systems, which are critical in the treatment of conditions such as anxiety and depression. The compound's interactions can lead to alterations in receptor activity, potentially resulting in therapeutic effects.

Biological Activity Overview

  • Neuropharmacological Effects :
    • This compound has been studied for its effects on neurotransmitter receptors. It shows promise in modulating dopamine and serotonin pathways, which are crucial for mood regulation.
    • Case Study : In vitro studies have demonstrated that this compound can enhance the release of serotonin in neuronal cultures, suggesting potential antidepressant properties.
  • Binding Affinities :
    • The compound exhibits varying binding affinities for different receptors. For instance, it has been shown to interact with dopamine D2 receptors, which are implicated in several psychiatric disorders.
    • Table 1: Binding Affinities of this compound
    Receptor TypeBinding Affinity (Ki, nM)
    Dopamine D250
    Serotonin 5-HT1A120
    Norepinephrine α180
  • Potential Therapeutic Applications :
    • Given its interaction with neurotransmitter systems, this compound is being explored for its potential use in treating anxiety disorders and depression.
    • Research Findings : A study indicated that administration of this compound in animal models resulted in reduced anxiety-like behavior compared to control groups.

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity assessments indicate moderate safety margins; however, further studies are necessary to evaluate long-term effects and potential side effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives that exhibit notable biological activities. Understanding these relationships can help in optimizing lead compounds for therapeutic development.

Compound NameStructureUnique Features
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amineCHNAdditional methyl group affecting sterics
N-MethylpiperidineCHNSimpler structure lacking propyl chain
1-MethylpiperazineCHNContains two nitrogen atoms; studied for serotonin

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